
Isoleucylleucine TFA Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoleucylleucine trifluoroacetic acid salt is a compound with the molecular formula C12H24N2O3 . C2HF3O2. It is a derivative of the dipeptide isoleucylleucine, where the trifluoroacetic acid salt is used to enhance its stability and solubility. This compound is often used in research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoleucylleucine trifluoroacetic acid salt typically involves the coupling of isoleucine and leucine using standard peptide synthesis techniques. The process often employs Fmoc (9-fluorenylmethyloxycarbonyl) protection for the amino groups and is carried out in a stepwise manner. The final product is then treated with trifluoroacetic acid to obtain the trifluoroacetic acid salt form .
Industrial Production Methods
In industrial settings, the production of isoleucylleucine trifluoroacetic acid salt follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of trifluoroacetic acid in the final step ensures the removal of protecting groups and the formation of the trifluoroacetic acid salt .
Chemical Reactions Analysis
Types of Reactions
Isoleucylleucine trifluoroacetic acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The trifluoroacetic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Isoleucylleucine trifluoroacetic acid salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in peptide synthesis and analytical chemistry.
Biology: The compound is employed in studies related to protein structure and function.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Mechanism of Action
The mechanism of action of isoleucylleucine trifluoroacetic acid salt involves its interaction with specific molecular targets. The trifluoroacetic acid group enhances the compound’s solubility and stability, allowing it to interact more effectively with biological molecules. The compound can bind to proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Leucylleucine trifluoroacetic acid salt
- Isoleucylisoleucine trifluoroacetic acid salt
- Valylleucine trifluoroacetic acid salt
Uniqueness
Isoleucylleucine trifluoroacetic acid salt is unique due to its specific combination of isoleucine and leucine, which imparts distinct structural and functional properties. The trifluoroacetic acid salt form further enhances its stability and solubility, making it more suitable for various applications compared to its analogs .
Properties
Molecular Formula |
C14H25F3N2O5 |
|---|---|
Molecular Weight |
358.35 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H24N2O3.C2HF3O2/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3;3-2(4,5)1(6)7/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);(H,6,7)/t8-,9-,10-;/m0./s1 |
InChI Key |
HGOSTIDMEUANHK-PUBMXKGKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


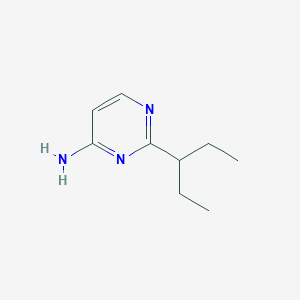

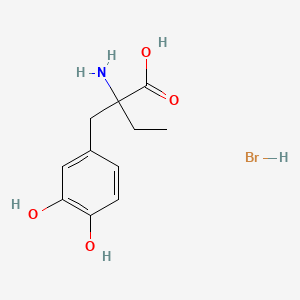
![(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13441573.png)

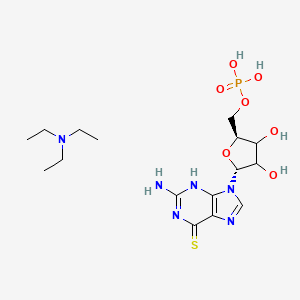

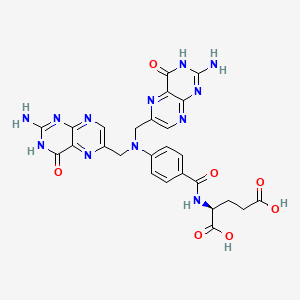
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)
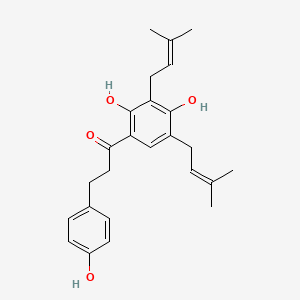
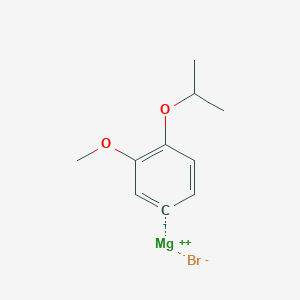
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13441610.png)


